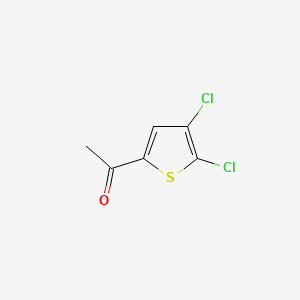

2,4,5-トリクロロチオフェン-3-カルバルデヒド

説明

Synthesis Analysis

The synthesis of thiophene derivatives is a topic of interest in several papers. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile using the Gewald synthesis technique is described, which involves the reaction of 1-(3-fluoro-4-methoxyphenyl)ethanone with malononitrile, a mild base, and sulfur powder . Another paper discusses the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol from 3-chloro-1-benzothiophene-2-carbonylchloride, which is then used to prepare various derivatives . These methods highlight the versatility of thiophene compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical properties and reactivity. The crystal structure of a complex thiophene derivative, 4-(3,4-bis(2,5-dimethylthiophen-3-yl)cyclopent-3-en-1-yl)benzaldehyde, has been determined, showcasing the arrangement of thiophene rings and their influence on the overall molecular conformation . Additionally, the introduction of dimethylsilyl groups in 2,3,4,5-tetrakis(dimethylsilyl)thiophene significantly affects the structure and electronic properties of the thiophene ring .

Chemical Reactions Analysis

Thiophene derivatives are known to undergo various chemical reactions. For example, benzo[b]thiophene-5,6-dicarboxaldehyde reacts with different reagents to form several heterocyclic compounds, and its reaction with p-toluidine in the presence of 2-mercaptoethanol yields highly fluorescent compounds . This demonstrates the reactivity of thiophene aldehydes in forming new bonds and rings, which is relevant to the study of "3-Thiophenecarboxaldehyde, 2,4,5-trichloro-".

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as solubility, boiling point, and reactivity. For instance, the presence of dimethylsilyl groups in the tetrasilylthiophene derivative changes its electronic properties, as evidenced by molecular orbital calculations and UV spectroscopy . These findings can provide a basis for understanding the properties of "3-Thiophenecarboxaldehyde, 2,4,5-trichloro-", although direct data on this specific compound is not provided in the papers.

科学的研究の応用

有機合成

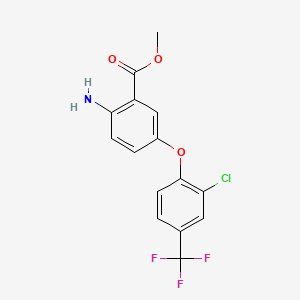

2,4,5-トリクロロチオフェン-3-カルバルデヒド: は、有機合成において貴重な化合物です。そのトリクロロ基とアルデヒド官能基により、より複雑な分子の構築のための汎用性の高いビルディングブロックとなります。 医薬品や農薬の開発において重要な役割を果たす複素環式化合物の合成によく用いられます .

医薬品化学

医薬品化学では、この化合物の反応性により、生物活性についてスクリーニングできるさまざまな誘導体を生成できます。 さまざまな疾患に対して試験される低分子ライブラリーの合成に特に役立ち、潜在的な新薬を特定します .

材料科学

2,4,5-トリクロロチオフェン-3-カルバルデヒド のチオフェン環は、材料科学、特に導電性ポリマーの分野において注目を集めています。 チオフェン誘導体は、その電気伝導性と安定性で知られており、有機エレクトロニクスでの用途に適しています .

分析化学

この化合物は、その明確な化学構造により、分析化学における標準物質または試薬として役立ちます。 機器の校正や、他の物質を検出または定量するための化学アッセイにおける反応物として使用できます .

環境科学

研究者は、2,4,5-トリクロロチオフェン-3-カルバルデヒド を使用して、塩素化有機化合物の分解など、環境プロセスを研究しています。 その分解生成物を監視することで、環境中の類似化合物の運命を理解できます .

医薬品

製薬業界では、この化合物は、創薬および開発における潜在的な用途について研究されています。 その構造的特徴は、新規薬物候補に組み込むことができ、さまざまな健康状態に対する新しい治療法への道筋を提供します .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,4,5-trichlorothiophene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3OS/c6-3-2(1-9)4(7)10-5(3)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZVFQVGTJRTTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(SC(=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210119 | |

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61200-61-1 | |

| Record name | 2,4,5-Trichloro-3-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61200-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061200611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenecarboxaldehyde, 2,4,5-trichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichlorothiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate](/img/structure/B1329895.png)